2-(8-(4-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide
説明
特性
IUPAC Name |
2-[6-(4-ethylphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O3/c1-3-15-9-11-17(12-10-15)30-18(16-7-5-4-6-8-16)13-28-20-21(26-23(28)30)27(2)24(33)29(22(20)32)14-19(25)31/h4-13H,3,14H2,1-2H3,(H2,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCDSJKILATKDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)N)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-(8-(4-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 444.44 g/mol. The compound features a unique imidazo[2,1-f]purine core structure that is modified with various functional groups, which may influence its biological activity.
Table 1: Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 444.44 g/mol |
| IUPAC Name | 2-(8-(4-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide |
| CAS Number | 896294-92-1 |
The biological activity of 2-(8-(4-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide is primarily attributed to its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of various enzymes and receptors involved in critical biological pathways.
Potential Targets
- Adenosine Receptors : The compound may exhibit activity as an antagonist at A3 adenosine receptors, which are implicated in inflammation and cancer progression .
- Kinase Inhibition : It could also inhibit kinases involved in cell signaling pathways that regulate cell growth and survival .
Case Studies and Research Findings
Recent studies have highlighted the potential anti-cancer properties of the compound. For instance:
- Anti-cancer Activity : In vitro studies demonstrated that the compound inhibits the proliferation of certain leukemia cell lines. The half-maximal inhibitory concentration (IC50) values were found to be in the low micromolar range, indicating significant potency against these cancer cells .
- Mechanistic Insights : Research indicated that treatment with this compound leads to down-regulation of key signaling pathways associated with tumor growth. Specifically, it was observed to reduce levels of phosphorylated ERK1/2 in treated cells .
Table 2: Biological Activity Summary
| Activity Type | Target/Effect | IC50 (µM) |
|---|---|---|
| Anti-cancer | Proliferation inhibition in leukemia | ~0.3 - 1.2 |
| Kinase inhibition | Down-regulation of ERK signaling | Not specified |
| Adenosine receptor antagonism | Potential modulation of inflammation | Not specified |
類似化合物との比較
Comparison with Structurally Similar Compounds
Below is a comparative analysis of key analogs, focusing on substitution patterns and inferred pharmacological properties.
Table 1: Structural and Functional Comparison
Key Insights:
Position 8 Substitutions: The target compound’s 4-ethylphenyl group increases lipophilicity compared to phenyl (e.g., ) or methoxy (e.g., ) substituents. This may enhance membrane permeability but reduce aqueous solubility.
This could improve target affinity but increase metabolic susceptibility.
Position 7 Variations :
- Phenyl (target) vs. 4-methylphenyl () substitutions affect steric bulk and hydrophobicity. The phenyl group may favor interactions with aromatic residues in enzyme active sites.
Synthetic Approaches :
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?
Synthesis involves multi-step pathways, including cyclization of imidazo[2,1-f]purine cores and functionalization with acetamide groups. Key steps include:
- Core formation : Cyclocondensation under reflux with catalysts (e.g., Pd/Cu) to form the purine-dione scaffold .
- Acetamide coupling : Use of carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous solvents (DMF or DCM) to attach the acetamide moiety .
- Purification : Gradient column chromatography (silica gel) and HPLC for isolating intermediates and final products . Optimization requires monitoring reaction progress via TLC/HPLC and adjusting temperature/pH to minimize byproducts .
Q. Which spectroscopic techniques are most effective for confirming structural integrity?
- NMR : H and C NMR to verify substituent positions (e.g., phenyl, ethyl groups) and hydrogen bonding patterns in the imidazo-purine core .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and isotopic distribution .
- IR spectroscopy : Identification of carbonyl (2,4-dione) and amide (C=O stretch) functional groups .
Q. How does the compound’s solubility profile influence experimental design?
Solubility in polar aprotic solvents (DMSO, DMF) enables in vitro assays, while poor aqueous solubility may require formulation with co-solvents (e.g., cyclodextrins) for biological studies . Solubility parameters should be pre-screened using UV-Vis spectroscopy .
Advanced Research Questions
Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets?
- Density Functional Theory (DFT) : Calculate electronic properties (HOMO/LUMO) to predict reactivity and interaction with enzymes (e.g., kinases) .
- Molecular docking : Use software like AutoDock Vina to model interactions with ATP-binding pockets, guided by structural analogs (e.g., thieno-pyrimidine derivatives) .
- MD simulations : Assess stability of ligand-target complexes over nanosecond timescales .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Dose-response reevaluation : Confirm activity thresholds using standardized assays (e.g., IC measurements in kinase inhibition) .
- Metabolite profiling : LC-MS/MS to identify active/inactive metabolites that may explain discrepancies .
- Structural analogs comparison : Cross-reference activity of derivatives (e.g., fluorophenyl vs. ethylphenyl substitutions) to isolate key pharmacophores .
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
- Flow chemistry : Continuous synthesis to enhance yield and reduce purification steps .
- Green chemistry : Replace toxic solvents (DCM) with biodegradable alternatives (e.g., 2-MeTHF) .
- Process analytical technology (PAT) : Real-time monitoring via inline FTIR to ensure consistency .
Methodological Considerations
Q. How to design assays for evaluating the compound’s pharmacokinetic properties?
- Plasma stability : Incubate with plasma (human/rodent) and quantify degradation via LC-MS .
- CYP450 inhibition : Use fluorogenic substrates in microsomal assays to assess metabolic interactions .
- Permeability : Caco-2 cell monolayers to predict oral bioavailability .
Q. What experimental controls are critical for validating target engagement in cellular models?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
